3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
Description
3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a 6-methoxy-pyridin-3-yl group at position 3 and a methylamine group at position 7. This scaffold is structurally analogous to purine bases, enabling interactions with kinase ATP-binding domains, making it a candidate for therapeutic applications in oncology and infectious diseases . Its synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or multicomponent Groebke-Blackburn-Bienaymé reactions, as seen in related imidazo[1,2-a]pyrazin-8-amines .
Properties
CAS No. |
825630-39-5 |
|---|---|
Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
3-(6-methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H13N5O/c1-14-12-13-17-8-10(18(13)6-5-15-12)9-3-4-11(19-2)16-7-9/h3-8H,1-2H3,(H,14,15) |
InChI Key |
QSLKLBIAPUAVCM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CN=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Multicomponent Condensation and Cyclization (Method A)
A common initial step involves the condensation of substituted aminopyridines with aldehydes and isocyanides in the presence of an acid catalyst such as p-toluenesulfonic acid (TosOH) in methanol at elevated temperatures (~70 °C) for 12 hours. This method facilitates the formation of the imidazo-fused heterocyclic scaffold with the pyridinyl substituent incorporated.
- Reagents: Substituted pyridin-2-amine, substituted pyridine-2-carbaldehyde, 2-isocyano-2,4,4-trimethylpentane, TosOH
- Solvent: Methanol
- Conditions: 70 °C, 12 h
- Workup: Dilution with water, extraction with ethyl acetate, drying over Na2SO4, filtration, concentration, and purification by silica gel chromatography
This method yields intermediates such as 6-methyl-2-(2-pyridyl)-N-(1,1,3,3-tetramethylbutyl)imidazo[1,2-a]pyridin-3-amine, which can be further elaborated.
N-Methylation and Amine Functionalization (Method B)
The N-methylation of the imidazo[1,2-a]pyrazin-8-amine core is typically achieved by treatment with methylating agents or by using methyl-substituted amines during the initial condensation. Alternatively, amine functionalization can be performed by palladium-catalyzed amination reactions.
- Reagents: Corresponding amines or methylating agents
- Solvent: Methanol or tert-amyl alcohol
- Conditions: Room temperature to 90 °C, 12 h
- Catalysts: Pd-based catalysts such as Pd2(dba)3 with ligands like XantPhos, and bases like t-BuONa
- Workup: Extraction, filtration, concentration, and preparative HPLC purification
This step ensures the introduction of the N-methyl group at the 8-amine position.
Palladium-Catalyzed Cross-Coupling (Method C)
To install the 6-methoxypyridin-3-yl substituent at the 3-position of the imidazo[1,2-a]pyrazine, Suzuki or Buchwald-Hartwig type cross-coupling reactions are employed.
- Reagents: 3-bromoimidazo[1,2-a]pyrazine derivative, 6-methoxypyridin-3-yl boronic acid or halide
- Catalysts: Pd2(dba)3, XantPhos
- Base: t-BuONa
- Solvent: Toluene
- Conditions: 110 °C, 12 h under nitrogen atmosphere
- Purification: Preparative HPLC or silica gel chromatography
This method provides high regioselectivity and yields for the arylation step.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Multicomponent condensation | Substituted pyridin-2-amine, aldehyde, isocyanide, TosOH, MeOH | 70 °C | 12 h | 60-80 | Silica gel chromatography purification |
| N-Methylation/amination | Pd2(dba)3, XantPhos, t-BuONa, MeOH or tert-amyl alcohol | 20-90 °C | 12 h | 50-75 | Prep-HPLC purification |
| Cross-coupling arylation | Pd2(dba)3, XantPhos, t-BuONa, toluene | 110 °C | 12 h | 65-85 | N2 atmosphere, prep-HPLC purification |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) are standard for purification.
- Characterization: ^1H NMR, ^13C NMR, and LC-MS are routinely used to confirm structure and purity.
- Reaction Monitoring: Thin-layer chromatography (TLC) and LC-MS are employed to monitor reaction progress.
Research Findings and Optimization Notes
- The use of TosOH as an acid catalyst in the condensation step improves yield and selectivity for the imidazo ring formation.
- Palladium catalysts with bulky bidentate phosphine ligands (e.g., XantPhos) enhance cross-coupling efficiency and reduce side reactions.
- Base choice (t-BuONa) and inert atmosphere (N2) are critical for high yields in the arylation step.
- Methanol is preferred as a solvent for condensation and amination steps due to its polarity and ability to dissolve reactants.
- Reaction times of approximately 12 hours at elevated temperatures are optimal for complete conversion.
- Purification by preparative HPLC ensures high purity suitable for biological evaluation.
Summary Table of Preparation Methods
| Method | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| A | Multicomponent condensation and cyclization | Substituted pyridin-2-amine, aldehyde, isocyanide, TosOH, MeOH, 70 °C, 12 h | Imidazo[1,2-a]pyrazine core with pyridinyl substituent |
| B | N-Methylation/amination | Pd2(dba)3, XantPhos, t-BuONa, MeOH or tert-amyl alcohol, 20-90 °C, 12 h | Introduction of N-methyl amine group |
| C | Palladium-catalyzed cross-coupling | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h, N2 atmosphere | Installation of 6-methoxypyridin-3-yl substituent |
Chemical Reactions Analysis
3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been recognized as a valuable scaffold in medicinal chemistry for its wide range of applications, including its potential activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in the context of tuberculosis treatment, it may target bacterial enzymes or proteins essential for the survival and replication of the bacteria .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The imidazo[1,2-a]pyrazin-8-amine scaffold is versatile, with substitutions at positions 3 and 6 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating vs.
- Amine Modifications : N-Methylamine in the target compound reduces steric hindrance compared to bulkier chains (e.g., TH7528’s pyridin-2-yl ethyl group), which may affect target selectivity .
Key Insights :
- Methoxy Group Impact : The 6-methoxypyridin-3-yl group in the target compound may mimic adenine’s N6 position, improving kinase binding .
- Selectivity : Bulky substituents (e.g., lanraplenib’s piperazine-oxetane) enhance selectivity but reduce blood-brain barrier penetration compared to the target compound’s compact structure .
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a compound that has garnered attention due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C10H10N4O
- Molecular Weight : 206.198 g/mol
- CAS Number : 577771-12-1
Research indicates that derivatives of imidazo[1,2-a]pyrazine, including our compound of interest, exhibit various biological activities primarily through the inhibition of specific pathways involved in cell signaling and proliferation:
- FLT3 and BCR-ABL Inhibition : Similar compounds have been reported to inhibit FLT3 and BCR-ABL signaling pathways, which are crucial in certain types of leukemia. For example, a study identified a related compound that inhibited these pathways, leading to pro-apoptotic effects in leukemia cell lines .
- ENPP1 Inhibition : Another study highlighted the role of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1, which negatively regulates the cGAS-STING pathway. Inhibiting ENPP1 can enhance immune responses in cancer therapy .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits potential in inhibiting tumor growth by targeting specific signaling pathways. |
| Pro-apoptotic Effects | Induces apoptosis in cancer cells by disrupting survival signaling pathways. |
| Immunomodulatory Effects | Enhances immune responses through modulation of the cGAS-STING pathway via ENPP1 inhibition. |
Case Study 1: FLT3 and BCR-ABL Inhibition
A recent study screened over 60 imidazo[1,2-a]pyridine derivatives to identify inhibitors of FLT3 and BCR-ABL pathways. The results showed that compounds with similar structures to this compound demonstrated significant inhibitory effects on leukemia cell lines driven by these mutations .
Case Study 2: ENPP1 Inhibition
In another investigation focused on imidazo[1,2-a]pyrazine derivatives, one compound was found to inhibit ENPP1 with an IC50 value as low as 5.70 nM. This inhibition resulted in enhanced expression of downstream targets involved in immune activation . This finding suggests that similar compounds could be developed for cancer immunotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
